molecular formula CCuF3O3S B3024889 Copper(I) trifluoromethanesulfonate CAS No. 42152-44-3

Copper(I) trifluoromethanesulfonate

Cat. No. B3024889
CAS RN: 42152-44-3
M. Wt: 212.62 g/mol
InChI Key: YNYHGRUPNQLZHB-UHFFFAOYSA-M
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Description

Copper(I) trifluoromethanesulfonate, also known as CuOTf, is a copper salt with trifluoromethanesulfonate acting as the anion. It is known for its insolubility in water and its ability to form stable complexes with various ligands. This compound is frequently used as a catalyst in organic synthesis, including reactions such as trifluoromethylthiolation, sulfoximination, and C-C coupling reactions .

Synthesis Analysis

The synthesis of copper(I) trifluoromethanesulfonate can be inferred from the context of its use in various catalytic reactions. For instance, it is used in the copper-catalyzed amidation of cyclic ethers, where it is likely generated in situ from copper(II) sources and a reducing agent . Additionally, the synthesis of copper(II) bis((trifluoromethyl)sulfonyl)amide, a related compound, involves the reaction of copper(II) salts with weakly coordinating anions, which could be adapted for the synthesis of CuOTf .

Molecular Structure Analysis

While the molecular structure of CuOTf is not directly discussed in the provided papers, its structure can be deduced based on its reactivity and the nature of copper(I) complexes. Copper(I) typically forms tetrahedral or linear geometries, and the triflate anion is known to be a weakly coordinating anion, which suggests that CuOTf could have a simple coordination environment that is amenable to ligand exchange in catalytic processes .

Chemical Reactions Analysis

CuOTf is involved in a variety of chemical reactions. It catalyzes the regioselective trifluoromethylthiolation of pyrroles , the direct sulfoximination of azoles and polyfluoroarenes , and the C-C coupling of 3-hydroxyisoindolinones with boronic acids . Additionally, it is implicated in the electrochemically modulated complexation-based separation processes, where it forms complexes with alkenes . The copper-catalyzed reactions often proceed through radical processes or involve the formation of hypervalent species .

Physical and Chemical Properties Analysis

The physical properties of CuOTf, such as its insolubility in water, are crucial for its role in catalysis, particularly in reactions where water-sensitive intermediates might be involved . Its chemical properties, including its ability to act as a Lewis acid and to form complexes with various ligands, are essential for its catalytic activity in a wide range of organic transformations .

Scientific Research Applications

Electrochemical and Stability Properties

  • Copper(I) trifluoromethanesulfonate (CuOTf) is notable for its interaction with alkenes in aqueous solutions. Suzuki, Noble, and Koval (1997) demonstrated that CuOTf reacts with vinyl sulfonate anion to form water-soluble complexes, showing reversible binding with alkenes such as ethylene and butadiene, observable via 1H-NMR. This property has potential applications in electrochemically modulated complexation-based separation processes (Suzuki, Noble, & Koval, 1997).

Catalytic Applications

  • CuOTf has been used as a catalyst in various chemical reactions. For instance, He, Yu, Zhang, and Yu (2007) reported its effectiveness in the amidation of cyclic ethers under mild conditions, leading to the production of α,ω-amino alcohols (He, Yu, Zhang, & Xiao‐Qi Yu, 2007). Furthermore, Rao and Rao (2015) discovered its catalytic role in C(sp3)-OH cleavage with concomitant C-C coupling, which is significant in organic synthesis (Rao & Rao, 2015).

Applications in Organic Synthesis

  • The compound plays a crucial role in organic synthesis. Hefner, Zizelman, Durfee, and Lewandos (1984) noted its application in forming alkynes' π complexes, affecting bond activation processes (Hefner, Zizelman, Durfee, & Lewandos, 1984). Li, Han, Zhu, Li, Wei, and Liang (2017) described its use in the novel synthesis of organophosphorus compounds, showcasing its versatility and efficiency (Li, Han, Zhu, Li, Wei, & Liang, 2017).

Other Research Applications

  • Copper(I) trifluoromethanesulfonate's properties extend to various other chemical processes. Wen-sheng (2013) utilized it as a Lewis acid catalyst in converting fructose to methyl levulinate, highlighting its potential in biofuel production (Wen-sheng, 2013). Parnes, Reiss, and Pappo (2018) found its use in catalyzing Pummerer coupling, contributing to the development of novel heterocycles (Parnes, Reiss, & Pappo, 2018).

Safety and Hazards

Copper(I) trifluoromethanesulfonate is considered hazardous . It is a flammable solid and may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

copper(1+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYHGRUPNQLZHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCuF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper(I) trifluoromethanesulfonate

CAS RN

42152-44-3
Record name Copper(I) trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(I) trifluoromethanesulfonate
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Copper(I) trifluoromethanesulfonate
Reactant of Route 3
Copper(I) trifluoromethanesulfonate

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